molecular formula C11H17NO2 B2946732 N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2224209-48-5

N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide

Cat. No. B2946732
CAS RN: 2224209-48-5
M. Wt: 195.262
InChI Key: PIHPTSNIPXQJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, also known as MOA-728, is a synthetic compound that has been developed for scientific research purposes. It is a small molecule that has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and drug discovery. In

Mechanism of Action

N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is believed to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have activity at other targets, including the G protein-coupled receptor GPR55.
Biochemical and Physiological Effects:
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of endocannabinoids in the body, which can have effects on pain sensation, appetite, and mood regulation. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, its small size and synthetic nature make it a convenient compound for laboratory experiments. However, one limitation of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its potential for off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide. One area of interest is the development of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide as a therapeutic agent for neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide and its potential off-target effects. Finally, there is potential for the development of new compounds based on the structure of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, which could have improved selectivity and potency.

Synthesis Methods

N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is synthesized through a multi-step process that involves the use of various chemical reagents and reaction conditions. The first step involves the preparation of 7-methyl-6-oxaspiro[3.4]octan-2-one, which is then reacted with propargylamine to form the corresponding propargylamide. The final step involves the use of a palladium-catalyzed coupling reaction to introduce the vinyl group onto the propargylamide, forming N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide.

Scientific Research Applications

N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential applications in a variety of scientific research areas. In particular, it has been studied for its potential as a modulator of the endocannabinoid system, which plays a critical role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has also been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy and Parkinson's disease.

properties

IUPAC Name

N-(7-methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-10(13)12-9-5-11(6-9)4-8(2)14-7-11/h3,8-9H,1,4-7H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHPTSNIPXQJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC(C2)NC(=O)C=C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.